molecular formula C23H20F2N4O2 B11208089 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-4-carboxamide

Cat. No.: B11208089
M. Wt: 422.4 g/mol
InChI Key: WMWJTZLKRCRUFR-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

    Aromatization: As mentioned, the compound can be aromatized using DBU to form benzofuro[3,2-b]pyridines.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C23H20F2N4O2

Molecular Weight

422.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,4-difluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H20F2N4O2/c24-16-6-5-15(18(25)11-16)12-26-23(30)14-7-9-29(10-8-14)22-21-20(27-13-28-22)17-3-1-2-4-19(17)31-21/h1-6,11,13-14H,7-10,12H2,(H,26,30)

InChI Key

WMWJTZLKRCRUFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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